molecular formula C27H50O6 B3026148 2,3-Di(butanoyloxy)propyl hexadecanoate CAS No. 74055-98-4

2,3-Di(butanoyloxy)propyl hexadecanoate

Cat. No.: B3026148
CAS No.: 74055-98-4
M. Wt: 470.7 g/mol
InChI Key: GAXQHBSIZIHQNO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dibutyryl-3-Palmitoyl-rac-glycerol involves esterification reactions where butyric acid and palmitic acid are esterified with glycerol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography ensures high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibutyryl-3-Palmitoyl-rac-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2-Dibutyryl-3-Palmitoyl-rac-glycerol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dibutyryl-3-Palmitoyl-rac-glycerol involves its metabolism in the body. The compound is hydrolyzed by lipases to release butyric acid and palmitic acid, which are then utilized in various metabolic pathways. Butyric acid is known for its anti-inflammatory and anticancer properties, while palmitic acid is a key component of cellular membranes .

Comparison with Similar Compounds

Uniqueness: 1,2-Dibutyryl-3-Palmitoyl-rac-glycerol is unique due to the presence of butyric acid, which imparts distinct biological activities such as anti-inflammatory and anticancer effects. This sets it apart from other triacylglycerols that contain different fatty acids .

Properties

IUPAC Name

2,3-di(butanoyloxy)propyl hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H50O6/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-21-26(29)32-23-24(33-27(30)20-6-3)22-31-25(28)19-5-2/h24H,4-23H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXQHBSIZIHQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H50O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601275624
Record name 2,3-Bis(1-oxobutoxy)propyl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74055-98-4
Record name 2,3-Bis(1-oxobutoxy)propyl hexadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74055-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Bis(1-oxobutoxy)propyl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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